N-[(3S,5S)-5-(hydroxymethyl)tetrahydro-1H-pyrrol-3-yl]isonicotinamide
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Overview
Description
N-[(3S,5S)-5-(hydroxymethyl)tetrahydro-1H-pyrrol-3-yl]isonicotinamide is a chemical compound with potential applications in various scientific fields. It features a tetrahydropyrrole ring substituted with a hydroxymethyl group and an isonicotinamide moiety. This compound’s unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,5S)-5-(hydroxymethyl)tetrahydro-1H-pyrrol-3-yl]isonicotinamide typically involves the following steps:
Formation of the tetrahydropyrrole ring: This can be achieved through a cyclization reaction of suitable precursors under acidic or basic conditions.
Introduction of the hydroxymethyl group: This step often involves the reduction of a carbonyl group to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Attachment of the isonicotinamide moiety: This can be done through an amide coupling reaction using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3S,5S)-5-(hydroxymethyl)tetrahydro-1H-pyrrol-3-yl]isonicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Conversion of the amide group to an amine.
Substitution: Introduction of various functional groups in place of the hydroxymethyl group.
Scientific Research Applications
N-[(3S,5S)-5-(hydroxymethyl)tetrahydro-1H-pyrrol-3-yl]isonicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3S,5S)-5-(hydroxymethyl)tetrahydro-1H-pyrrol-3-yl]isonicotinamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: Shares the isonicotinamide moiety but lacks the tetrahydropyrrole ring.
Tetrahydropyrrole derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
N-[(3S,5S)-5-(hydroxymethyl)tetrahydro-1H-pyrrol-3-yl]isonicotinamide is unique due to its combination of a tetrahydropyrrole ring and an isonicotinamide moiety. This unique structure may confer specific biological activities and chemical reactivity not observed in similar compounds.
Properties
IUPAC Name |
N-[(3S,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c15-7-10-5-9(6-13-10)14-11(16)8-1-3-12-4-2-8/h1-4,9-10,13,15H,5-7H2,(H,14,16)/t9-,10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEPJTQTKJBSJN-UWVGGRQHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@@H]1CO)NC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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